molecular formula C9H13ClN2O B13316068 2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine

2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine

Cat. No.: B13316068
M. Wt: 200.66 g/mol
InChI Key: ONZMHILVZISMFZ-UHFFFAOYSA-N
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Description

2-Chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine is a pyridine derivative characterized by a chlorine atom at position 2 of the pyridine ring and an amine group at position 4 substituted with a 1-methoxypropan-2-yl moiety. Its synthesis and characterization have been explored in photochemical reactions, as evidenced by derivatives with similar backbones synthesized via visible-light-promoted metal-free approaches .

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine

InChI

InChI=1S/C9H13ClN2O/c1-7(6-13-2)12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3,(H,11,12)

InChI Key

ONZMHILVZISMFZ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC(=NC=C1)Cl

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Route Overview

The synthesis of 2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine generally involves two key stages:

  • Preparation of the 2-chloro-4-aminopyridine core.
  • N-alkylation or substitution at the amino group with the 1-methoxypropan-2-yl moiety.

These stages can be achieved through various synthetic strategies, including oxidation, nitration, reduction, and nucleophilic substitution reactions.

Preparation of 2-Chloro-4-Aminopyridine Intermediate

A foundational step is the synthesis of 2-chloro-4-aminopyridine , which serves as the core for further functionalization.

Method from Patent CN104974085A (2015)
  • Step 1: Oxidation
    2-chloropyridine is oxidized to 2-chloropyridine oxide using meta-chloroperbenzoic acid in chloroform solvent at 25 °C for 10 hours.

    • Molar ratio of 2-chloropyridine to meta-chloroperbenzoic acid: 1:2-3.
    • Yield: Approximately 72%.
  • Step 2: Nitration
    The 2-chloropyridine oxide is nitrated with a mixed acid of concentrated nitric acid and sulfuric acid (volume ratio 1:1.6-2) at 0 °C to 100 °C, producing 2-chloro-4-nitropyridine oxide.

    • Yield: Approximately 70%.
  • Step 3: Reduction
    The nitro compound is reduced to 2-chloro-4-aminopyridine using iron powder and concentrated hydrochloric acid catalysis in ethanol-water solvent.

This method is mild, scalable, cost-effective, and suitable for industrial production due to simple operation and high yield.

Direct Amination of 2-Chloropyridine Derivatives

In some synthetic variants, direct amination of 2-chloropyridine derivatives with amines bearing the 1-methoxypropan-2-yl group or its precursors is performed under controlled conditions:

  • Reaction of 2-chloropyridine or 2-chloro-4-aminopyridine with the amine in solvents like ethanol or N-methylpyrrolidone (NMP) under nitrogen atmosphere.
  • Use of bases such as triethylamine to facilitate substitution.
  • Heating at moderate temperatures (e.g., 80 °C) for extended periods (e.g., 16 hours).
  • Purification via flash chromatography yields the desired N-substituted product.

Comparative Data Table of Preparation Methods

Step Method Details Reaction Conditions Yield (%) Remarks Reference
Oxidation of 2-chloropyridine 2-chloropyridine + meta-chloroperbenzoic acid in chloroform 25 °C, 10 h 72 Mild, scalable, industrially suitable
Nitration 2-chloropyridine oxide + mixed acid (HNO3/H2SO4) 0–100 °C, 20 min to several hours 70 Controlled nitration
Reduction 2-chloro-4-nitropyridine + Fe powder + HCl in EtOH/H2O Room temp, 3 h High Efficient reduction to amine
Tosylation of (S)-1-methoxypropan-2-ol (S)-1-methoxypropan-2-ol + p-toluenesulfonyl chloride Room temp, standard conditions High Key intermediate for N-substitution
N-Substitution with amine Tosylate intermediate + trans-cyclohexanediamine derivative Reflux, several hours Moderate to high Improved safety and yield
Direct amination 2-chloropyridine + amine in ethanol or NMP with base 80 °C, 16 h Moderate Straightforward but sometimes lower yield

Summary of Research Perspectives

  • The oxidation-nitration-reduction sequence for preparing 2-chloro-4-aminopyridine is well-established, offering high yields and scalability, making it industrially attractive.

  • The use of (S)-1-methoxypropan-2-ol tosylate as an alkylating agent for the amino group improves reaction control and product purity, reducing side reactions and safety hazards associated with harsher conditions.

  • Direct amination methods provide a simpler route but may suffer from lower yields and require careful optimization of reaction conditions.

  • No single method dominates; selection depends on scale, available reagents, and desired purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other pyridine and acetamide derivatives allow for critical comparisons regarding reactivity, toxicity, and applications. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties/Findings References
2-Chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine Pyridine-4-amine Cl at C2; 1-methoxypropan-2-yl at N4 High synthetic yield (87–90% in analogous reactions); potential photochemical activity
S-Metolachlor (CAS 87392-12-9) Chloroacetanilide Cl-acetamide backbone; 1-methoxypropan-2-yl Herbicidal activity; lower genotoxicity in transformation products (TPs)
2-Chloro-N-(2-methylpropyl)pyridin-4-amine Pyridine-4-amine Cl at C2; simpler 2-methylpropyl at N4 Reduced steric hindrance; lower molecular weight (184.67 g/mol)
2-Chloro-N-(1-(naphthalen-2-yl)ethyl)pyridin-4-amine Pyridine-4-amine Cl at C2; bulky naphthyl-ethyl at N4 High yield (87%); aromatic substituents enhance stability
S-Metolachlor TP: 2-Chloro-N-[2-ethyl-6-(hydroxymethyl)phenyl]-N-(1-methoxypropan-2-yl)acetamide Chloroacetanilide Hydroxymethyl modification on benzene ring Increased genotoxicity risk compared to parent compound

Key Comparisons

Core Structure Influence

  • Pyridine vs. Benzene/Acetamide : The pyridine backbone in this compound introduces aromatic nitrogen, which may enhance photostability and electronic properties compared to benzene-based analogs like S-metolachlor .
  • Herbicidal Activity : S-Metolachlor’s acetamide core is critical for inhibiting weed growth, while pyridine derivatives may exhibit divergent biological activities due to differences in hydrogen bonding and steric effects .

However, hydroxylation of the benzene ring in S-metolachlor TPs increases genotoxicity, highlighting the sensitivity of toxicity to structural modifications . Bulky vs. Simple Substituents: Derivatives with aromatic or complex substituents (e.g., naphthyl-ethyl) show higher synthetic yields (87–90%) compared to simpler analogs, likely due to stabilized intermediates during synthesis .

Toxicity Profile Genotoxicity: Hydroxymethyl modifications on S-metolachlor TPs correlate with elevated genotoxicity, whereas pyridine derivatives like this compound lack direct evidence of such risks . Environmental Impact: S-Metolachlor’s extensive use in agriculture underscores the need to evaluate pyridine analogs for persistence and bioaccumulation, given structural similarities .

Biological Activity

2-Chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine is a chemical compound notable for its potential biological activities, particularly in the fields of antimicrobial and antifungal research. The compound's unique structure, characterized by a pyridine ring with a chlorine atom and an amine group, provides a basis for its interaction with various biological targets.

  • Molecular Formula : C11_{11}H14_{14}ClN2_2O
  • Molecular Weight : Approximately 216.68 g/mol

The presence of the methoxypropan-2-yl moiety enhances the compound's steric and electronic properties, making it a subject of interest in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits promising biological activities:

  • Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, indicating its potential as an antibacterial agent. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
  • Antifungal Activity : Preliminary studies suggest that this compound can inhibit the growth of certain fungi, possibly by interfering with ergosterol synthesis or other fungal-specific metabolic processes.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntifungalInhibition of fungal proliferation

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets, such as enzymes or receptors involved in critical biological processes. This interaction may lead to alterations in enzyme activities or receptor functions, which can have downstream effects on cellular physiology.

Case Study: Inhibition of FLT3 Kinase

A related study highlighted the compound's potential as a FLT3 kinase inhibitor, which is significant in the context of acute myeloid leukemia (AML). The compound demonstrated an effective inhibition profile against FLT3 mutations, suggesting a role in cancer therapeutics.

Table 2: FLT3 Inhibition Data

CompoundFLT3 IC50_{50} (nM)MV4-11 EC50_{50} (nM)
This compound320>10,000
Comparison Compound (e.g., Quizartinib)40>22,000

Research Findings

Recent studies have focused on optimizing the pharmacological profile of compounds similar to this compound. Structural modifications have been explored to enhance potency and selectivity against specific targets. For instance, variations in substituents at the pyridine ring have led to compounds with improved activity against cancer cell lines and reduced off-target effects.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-chloro-N-(1-methoxypropan-2-yl)pyridin-4-amine?

  • Methodology :

  • Use nucleophilic substitution reactions between 2-chloropyridin-4-amine derivatives and 1-methoxypropan-2-yl halides.
  • Employ column chromatography (hexane:ethyl acetate, 2:1 to 3:1) for purification, as validated for structurally analogous compounds .
  • Optimize reaction time and temperature (room temperature to 60°C) to balance yield and selectivity.

Q. How can spectroscopic techniques (NMR, FT-IR) be utilized to confirm the structure of this compound?

  • Methodology :

  • 1H NMR : Identify characteristic peaks for the pyridine ring (δ 8.3–8.4 ppm for H-6, δ 7.4–7.7 ppm for H-3/H-5) and methoxypropan-2-yl groups (δ 3.2–3.5 ppm for OCH3, δ 1.6–1.7 ppm for CH3) .
  • FT-IR : Confirm N-H stretches (~3400 cm⁻¹), C-Cl vibrations (~750 cm⁻¹), and ether C-O bonds (~1075 cm⁻¹) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology :

  • Prepare GHS-compliant labels and SDS sheets, emphasizing respiratory protection (N95 masks) and solvent compatibility (e.g., avoid strong oxidizers) .
  • Use fume hoods for reactions involving volatile intermediates.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Conduct dose-response assays across multiple cell lines (e.g., cancer vs. non-cancerous) to identify context-dependent effects .
  • Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities .

Q. What computational strategies are effective for predicting the compound’s reactivity and interaction with biological targets?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) to map interactions with enzymes like TRPA1 ion channels .
  • Use DFT calculations (Gaussian 16) to predict electrophilic/nucleophilic sites for derivatization .

Q. How do structural modifications (e.g., substituent variations on the pyridine ring) influence bioactivity?

  • Methodology :

  • Synthesize analogs (e.g., 2-chloro-N-(4-cyclohexylphenylethyl)pyridin-4-amine) and compare IC50 values in enzyme inhibition assays .
  • Analyze steric/electronic effects via Hammett plots or Hansch analysis .

Q. What experimental approaches can elucidate metabolic pathways and environmental degradation mechanisms?

  • Methodology :

  • Use LC-MS/MS to identify metabolites in hepatic microsome assays .
  • Conduct photodegradation studies under UV light (λ = 254 nm) with HPLC monitoring .

Q. How can researchers optimize synthetic yields when scaling up production for in vivo studies?

  • Methodology :

  • Screen catalysts (e.g., Pd/C for hydrogenation) to reduce side products .
  • Use design-of-experiments (DoE) software (e.g., JMP) to model solvent ratios and reaction kinetics .

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